N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine (4-ANPP): A Comprehensive Technical Guide
N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine (4-ANPP): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenyl-1-(2-phenylethyl)piperidin-4-amine, commonly known as 4-anilino-N-phenethylpiperidine (4-ANPP) or despropionyl fentanyl, is a compound of significant interest in forensic chemistry and pharmacology. While structurally related to the potent synthetic opioid fentanyl, 4-ANPP is primarily recognized as a key precursor in the illicit synthesis of fentanyl and its analogues. It is also found as a process impurity in clandestinely produced fentanyl and is a minor metabolite of fentanyl and several of its derivatives. Crucially, scientific evidence indicates that 4-ANPP is pharmacologically inactive, possessing negligible affinity for opioid receptors and lacking the characteristic analgesic effects of fentanyl.[1][2] This guide provides a detailed technical overview of the characterization of 4-ANPP, including its physicochemical properties, synthesis, analytical methodologies, and its role as a biomarker for fentanyl exposure.
Chemical and Physical Properties
4-ANPP is a crystalline solid, typically appearing as a white to off-white or yellow powder.[3] It is soluble in organic solvents such as acetonitrile, DMSO, and methanol.[4][5] A comprehensive summary of its chemical and physical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-ANPP
| Property | Value | Source(s) |
| IUPAC Name | N-phenyl-1-(2-phenylethyl)piperidin-4-amine | [6] |
| Common Synonyms | 4-ANPP, Despropionyl fentanyl, 4-Anilino-N-phenethylpiperidine | [3][6] |
| CAS Number | 21409-26-7 | [6] |
| Molecular Formula | C₁₉H₂₄N₂ | [6] |
| Molar Mass | 280.415 g/mol | [6] |
| Appearance | White to off-white/yellow crystalline solid/powder | [3][5] |
| Melting Point | 98.2 °C | [3] |
| Solubility | Soluble in acetonitrile, DMSO, methanol, and other organic solvents. | [4][5] |
| Legal Status (US) | Schedule II Controlled Substance | [6][7] |
Synthesis and Chemical Relationships
4-ANPP is a pivotal intermediate in the Siegfried synthesis route, a common method for producing fentanyl.[6] The synthesis involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline (B41778). This product is then typically acylated using propionyl chloride to yield fentanyl.
Experimental Protocol: Synthesis of 4-ANPP
The following protocol is a generalized representation of the Siegfried method for the synthesis of 4-ANPP.
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Reaction Setup: In a suitable reaction vessel, dissolve N-phenethyl-4-piperidone (NPP) and an equimolar amount of aniline in a solvent such as dichloromethane (B109758) or dichloroethane.[1]
-
Catalysis: Add an acid catalyst, like glacial acetic acid, to the mixture to facilitate the formation of an imine intermediate.[1][8]
-
Reduction: Introduce a reducing agent. Sodium triacetoxyborohydride (B8407120) is commonly used for this reductive amination step.[8] Alternative reducing agents like sodium borohydride (B1222165) can also be employed.[1]
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction is quenched, often with an aqueous solution. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product can then be purified by recrystallization, for example, from a mixture of chloroform (B151607) and petroleum ether, to yield pure 4-ANPP.[9]
Analytical Characterization
The identification and quantification of 4-ANPP are critical in forensic toxicology and for monitoring illicit drug manufacturing. A variety of analytical techniques are employed for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification of 4-ANPP in seized drug samples.
-
Sample Preparation: A dilute solution of the analyte in a solvent like chloroform (e.g., 1 mg/mL) is prepared for injection.[3]
-
Instrumentation: An Agilent gas chromatograph with a mass selective detector is commonly used.[3]
-
Column: A non-polar capillary column, such as a DB-1 MS (30m x 0.25 mm x 0.25µm), is typically employed.[3]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[3]
-
Temperature Program:
-
Detection: The mass spectrometer detects the fragmented ions of 4-ANPP, providing a characteristic mass spectrum for identification.
High-Performance Liquid Chromatography (HPLC)
HPLC, often coupled with mass spectrometry (LC-MS/MS), is a highly sensitive method for the detection and quantification of 4-ANPP in biological matrices.
-
Sample Preparation: For biological samples like blood or urine, a sample preparation step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to remove interferences.[10]
-
Instrumentation: An Agilent 1100 series HPLC system or equivalent is suitable.[11]
-
Column: A reverse-phase C18 column (e.g., Agilent Eclipse XDB C-18, 150 x 4.6 mm, 5 µm) is frequently used.[11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is common.[11]
-
Flow Rate: A typical flow rate is 1 mL/min.[11]
-
Detection: UV detection (e.g., at 210 nm) can be used, but for higher sensitivity and specificity, tandem mass spectrometry (MS/MS) is preferred, especially for complex matrices.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the definitive structural elucidation of 4-ANPP.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) containing a reference standard like tetramethylsilane (B1202638) (TMS).[3]
-
¹H-NMR and ¹³C-NMR: Both proton and carbon NMR spectra are acquired to determine the complete chemical structure. The chemical shifts, multiplicities, and coupling constants provide detailed information about the arrangement of atoms in the molecule.
Biological Role and Significance
Pharmacological Inactivity
Despite its close structural relationship to fentanyl, 4-ANPP is considered pharmacologically inactive.[1][2] Studies have shown it has negligible activity at the µ-opioid receptor.[6] For instance, one study on a related compound, phenethyl-4-ANPP, demonstrated that a concentration of 100 µM was required to elicit a µ-opioid receptor response comparable to that of 0.001 µM of fentanyl.[13] Due to its lack of pharmacological effects, 4-ANPP is not considered a contributor to the toxicity seen in fentanyl-related overdoses and is generally not included in the cause of death by medical examiners.[1][2]
Metabolism
4-ANPP is a minor metabolite of fentanyl and several of its analogs, including acetylfentanyl, butyrylfentanyl, and furanylfentanyl.[2] It is formed through the process of amide hydrolysis. The primary metabolic pathway for fentanyl is N-dealkylation by the cytochrome P450 enzyme CYP3A4, leading to the formation of norfentanyl.[1]
Forensic and Toxicological Importance
The presence of 4-ANPP in biological samples (blood, urine, hair) is a key indicator of exposure to fentanyl or its analogs.[1] Its detection in seized drug materials is strong evidence of illicit manufacturing. Forensic laboratories routinely test for 4-ANPP to aid in medicolegal death investigations and to gather intelligence on the illicit drug market.[7]
Table 2: Quantitative Data of 4-ANPP in Forensic Samples
| Matrix | Analyte | Concentration Range | Source(s) |
| Blood | 4-ANPP | Mean: 2.2% in seized "dope" samples | [14] |
| Blood | 4-ANPP | Mean: 3.13 ± 2.37 µg/L in postmortem cases | [15] |
| Urine | 4-ANPP | Mean: 50.5 ± 50.9 µg/L in postmortem cases | [16] |
| Hair | 4-ANPP | Mean: 10.8 ± 0.57 ng/g in postmortem cases | [15] |
| Postmortem Blood | 4-ANPP | 4.3 ng/mL (peripheral), 5.8 ng/mL (cardiac) in a furanyl fentanyl case | [17][18] |
Conclusion
N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP) is a critical compound in the context of the ongoing opioid crisis. While it is not pharmacologically active itself, its role as a direct precursor and impurity in the synthesis of fentanyl and its analogs makes its characterization essential for law enforcement, forensic scientists, and public health professionals. The analytical methods detailed in this guide provide the necessary tools for the accurate identification and quantification of 4-ANPP, aiding in the monitoring of illicit drug trends and the investigation of fentanyl-related incidents. Future research may focus on the impurity profiling of illicitly synthesized fentanyl to trace manufacturing routes and networks.
References
- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]
- 2. axisfortox.com [axisfortox.com]
- 3. swgdrug.org [swgdrug.org]
- 4. caymanchem.com [caymanchem.com]
- 5. CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP) [cymitquimica.com]
- 6. 4-ANPP - Wikipedia [en.wikipedia.org]
- 7. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. RU2495871C2 - Method of producing fentanyl - Google Patents [patents.google.com]
- 10. A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 12. agilent.com [agilent.com]
- 13. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cfsre.org [cfsre.org]
- 15. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 17. Distribution of furanyl fentanyl and 4-ANPP in an accidental acute death: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
